2-(2,6-dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine
Description
2-(2,6-Dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a 5-nitro substitution and a 2,6-dimethylmorpholin-4-yl group at position 2, along with a methylamino group at position 4.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-methyl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O3/c1-6-4-16(5-7(2)20-6)11-14-9(12)8(17(18)19)10(13-3)15-11/h6-7H,4-5H2,1-3H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTQYSSZQWJMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,6-dimethylmorpholin-4-yl)-N-methyl-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a morpholine ring, nitropyrimidine moiety, and several nitrogen substituents, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C11H18N6O3 |
| Molecular Weight | 282.304 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | CNc1nc(nc(N)c1N+ |
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological pathways, making it a candidate for psychopharmacological applications.
Antitumor Activity
Recent research indicates that derivatives of nitropyrimidine compounds exhibit significant antitumor effects. For instance, a related study demonstrated that compounds with similar structures showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
Antimicrobial Properties
Studies have also explored the antimicrobial potential of nitropyrimidines. The compound's structural features suggest possible interactions with bacterial enzymes or receptors, leading to inhibitory effects on bacterial growth .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted using human cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that at certain concentrations, the compound significantly reduced cell viability compared to control groups.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates in xenograft models, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to the 5-nitropyrimidine-4,6-diamine family, which is extensively studied for substitutions at N4 and N6 positions. Key analogs include:
Key Observations :
- Substituent Bulk and Polarity: Bulky aryl groups (e.g., 4-bromobenzyl in 5g ) correlate with higher melting points (174–176°C) compared to alkyl substituents (e.g., diethyl in 5k, 84–86°C). The morpholino group in the target compound may confer intermediate melting behavior due to its cyclic ether structure.
- Lipophilicity: Aryl-substituted analogs (e.g., phenyl in ) exhibit higher LogP values (~2.888), suggesting moderate lipophilicity. The morpholino group’s oxygen atom likely reduces LogP compared to aryl groups but increases it relative to polar substituents.
Physicochemical Properties
- Melting Points: Morpholino-containing compounds are underrepresented in the evidence, but the steric bulk of the 2,6-dimethylmorpholin-4-yl group may lower melting points relative to rigid aryl-substituted analogs (e.g., 195–197°C for 5j ).
- Solubility: The morpholino group’s polarity could enhance aqueous solubility compared to purely aromatic analogs, aligning with trends seen in heterocyclic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
